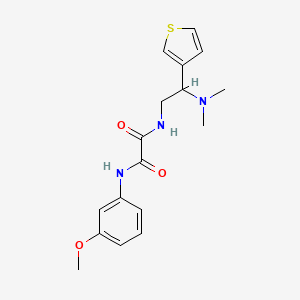

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide, commonly known as DTEMO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DTEMO belongs to the class of oxalamide compounds and is a derivative of the well-known drug, thalidomide. In

Scientific Research Applications

Polymer Applications and Characterization

A novel cationic polymer poly(N,N-dimethyl-N-[3-(methacroylamino) propyl]-N-[2-[(2-nitrophenyl)methoxy]-2-oxo-ethyl]ammonium chloride) was synthesized by free-radical polymerization. It transitions from a cationic to a zwitterionic form upon exposure to UV light, which can be utilized to condense and release double-strand DNA. This light-responsive property also enables the switching of antibacterial activity, showcasing potential in biomedical applications such as gene delivery systems and antibacterial coatings (Sobolčiak et al., 2013).

Anticancer Activity

Cobalt(II) complexes of an N,O donor Schiff base exhibited promising anticancer activity against various carcinoma cells, including lung, colorectal, and hepatocellular carcinoma cells. The complexes were characterized by spectroscopic analysis, thermal, and redox studies, suggesting their potential as therapeutic agents (Das et al., 2014).

Synthesis and Applications in Heterocyclic Chemistry

Research into the synthesis of heterocyclic systems revealed that methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate derivatives are precursors in the preparation of various heterocyclic compounds, such as pyrido-[1,2-a]pyrimidin-4-ones. These compounds have potential applications in pharmaceuticals and agrochemicals due to their structural complexity and biological activity (Selič et al., 1997).

Fluorescent Probes for Metal Ions and Amino Acids

Polythiophene-based conjugated polymers have been synthesized and shown to be highly selective and sensitive towards Hg2+ and Cu2+ ions in aqueous solutions. These polymers operate through electrostatic effects and complexation mechanisms, offering applications as fluorescent probes for environmental monitoring and biochemical assays. Additionally, the Cu2+ complexed form of these polymers can act as a fluorescent probe for the label-free detection of amino acids, indicating their versatility in sensor technology (Guo et al., 2014).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(3-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-20(2)15(12-7-8-24-11-12)10-18-16(21)17(22)19-13-5-4-6-14(9-13)23-3/h4-9,11,15H,10H2,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSLEYHOBLACSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

![Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate](/img/structure/B2773917.png)

![2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2773921.png)

![2-Chloro-N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2773931.png)